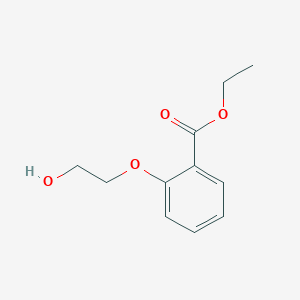

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

Description

BenchChem offers high-quality Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-hydroxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTPPPKMSVFESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481017 | |

| Record name | Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91971-26-5 | |

| Record name | Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Thermal Decomposition Profile of Ethyl 2-(2-hydroxyethoxy)benzoate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal decomposition profile of Ethyl 2-(2-hydroxyethoxy)benzoate. In the absence of direct empirical data for this specific molecule, this document leverages established principles of organic chemistry and extrapolates from the known thermal behaviors of analogous compounds, including simple esters, ethers, and alcohols. The guide outlines a proposed decomposition pathway, details appropriate analytical methodologies for empirical investigation, and presents a framework for interpreting the resulting data. This document is intended to serve as a foundational resource for researchers initiating studies on the thermal stability and degradation of Ethyl 2-(2-hydroxyethoxy)benzoate and related compounds.

Introduction: The Imperative of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) and its related compounds is a critical parameter in drug development. It influences manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. Ethyl 2-(2-hydroxyethoxy)benzoate, a molecule incorporating ester, ether, and alcohol functionalities on a benzene scaffold, presents a unique and complex thermal decomposition profile. Understanding its behavior under thermal stress is paramount for predicting potential degradation pathways and identifying resulting impurities. This guide provides a scientifically grounded, albeit theoretical, exploration of its thermal decomposition, offering a robust starting point for empirical investigation.

Proposed Thermal Decomposition Pathway

The thermal decomposition of Ethyl 2-(2-hydroxyethoxy)benzoate is likely to proceed through a multi-step process, dictated by the relative bond energies within the molecule. The ether and ester linkages, along with the terminal hydroxyl group, represent the most probable sites for initial fragmentation.

A plausible decomposition cascade is initiated by the cleavage of the ether bond, which is often the most thermally labile functionality in such structures. This could be followed by intramolecular rearrangement and subsequent fragmentation of the ester group.

Caption: Proposed primary thermal decomposition pathway of Ethyl 2-(2-hydroxyethoxy)benzoate.

Analytical Methodologies for Empirical Verification

A combination of thermoanalytical and chromatographic techniques is essential to empirically determine the thermal decomposition profile of Ethyl 2-(2-hydroxyethoxy)benzoate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the onset temperature of decomposition and the number of decomposition steps.

Experimental Protocol: Thermogravimetric Analysis

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 2-(2-hydroxyethoxy)benzoate into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1] This provides information on melting, crystallization, and decomposition events.

Experimental Protocol: Differential Scanning Calorimetry

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Ethyl 2-(2-hydroxyethoxy)benzoate into a hermetically sealed aluminum pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow against temperature. Endothermic peaks will indicate melting, while exothermic peaks will correspond to decomposition events. The onset temperature and enthalpy of decomposition can be calculated from these peaks.[2]

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of decomposition, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Experimental Workflow: TGA-MS/FTIR

Caption: Workflow for Evolved Gas Analysis.

Anticipated Data and Interpretation

Based on the proposed decomposition pathway, the following data can be anticipated from the analytical techniques described above.

Table 1: Predicted Thermal Analysis Data for Ethyl 2-(2-hydroxyethoxy)benzoate

| Analytical Technique | Predicted Observation | Interpretation |

| TGA | Multi-step mass loss profile. | Indicates a complex decomposition process with the formation of stable intermediates. |

| Onset of decomposition likely between 150-250 °C. | Reflects the thermal lability of the ether and ester bonds. | |

| DSC | An initial endotherm corresponding to melting. | Confirms the melting point of the compound. |

| Subsequent exothermic peaks. | Correlates with the energetic release during bond cleavage and rearrangement in decomposition. | |

| TGA-MS/FTIR | Detection of fragments corresponding to CO₂, H₂O, acetaldehyde, and ethylene glycol. | Provides empirical evidence for the proposed decomposition byproducts. |

Conclusion

While this guide presents a theoretical framework for the thermal decomposition of Ethyl 2-(2-hydroxyethoxy)benzoate, it is grounded in established chemical principles and provides a robust roadmap for empirical investigation. The proposed decomposition pathway, analytical protocols, and anticipated data will enable researchers to systematically and rigorously characterize the thermal stability of this important molecule. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

-

THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING - CIBTech. Available at: [Link]

-

Solvent effect and kinetics on ethyl benzoate in aqueous solvent system - International Journal of Chemical Science. Available at: [Link]

-

ethyl benzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Available at: [Link]

-

2-(2-Hydroxyethoxy)ethyl 2-hydroxybenzoate | C11H14O5 | CID 13795086 - PubChem. Available at: [Link]

-

REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. Available at: [Link]

-

Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | C13H16O4 | CID 10944431 - PubChem. Available at: [Link]

-

Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC. Available at: [Link]

-

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate - PubChem. Available at: [Link]

-

2-(2-Ethoxyethoxy)ethyl acetate | C8H16O4 | CID 8165 - PubChem. Available at: [Link]

-

Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool - BioProcess International. Available at: [Link]

-

Thermal Hazard Analysis of Methyl Ethyl Ketone Peroxide. Available at: [Link]

Sources

Quantum Chemical Calculations for Ethyl 2-(2-hydroxyethoxy)benzoate: A Technical Guide

Executive Summary

Ethyl 2-(2-hydroxyethoxy)benzoate (E2HB) presents a unique computational challenge due to the competition between steric hindrance and intramolecular hydrogen bonding (IMHB) introduced by the ortho-substituted hydroxyethoxy side chain. Unlike rigid aromatic systems, E2HB possesses a flexible glycolic tether that allows for a complex conformational landscape, fluctuating between "folded" (IMHB-stabilized) and "extended" states.

This guide provides a high-level protocol for characterizing E2HB using Density Functional Theory (DFT). It prioritizes dispersion-corrected functionals to accurately capture non-covalent interactions and outlines a self-validating workflow for spectroscopic prediction.

Part 1: Structural Dynamics & Conformational Landscape

The primary source of error in modeling E2HB is the failure to identify the global minimum. The molecule contains three critical rotatable axes:

-

The Ethyl Ester Linkage: Rotation affects conjugation with the benzene ring.

-

The Ether Linkage (Ar-O-CH2): Determines the orientation of the side chain relative to the ring.

-

The Glycolic Terminus (-CH2-OH): The terminal hydroxyl group acts as a hydrogen bond donor.

The "Pseudo-Crown" Effect

In the ortho position, the ether oxygen and the ester carbonyl oxygen create a localized area of high electron density. The terminal hydroxyl group can curl back to form an IMHB with the ester carbonyl, creating a pseudo-cyclic structure (7- or 8-membered ring analog). Standard B3LYP calculations often fail here because they underestimate the London dispersion forces stabilizing this folded geometry.

Directive: You must employ a Potential Energy Surface (PES) Scan before any high-level optimization.

Part 2: Computational Methodology (The Protocol)

Workflow Architecture

The following diagram illustrates the mandatory workflow to ensure convergence on the true global minimum.

Figure 1: Step-by-step computational workflow for E2HB, emphasizing the necessity of conformational filtering prior to DFT optimization.

Step-by-Step Protocol

Step 1: Conformational Sampling

Do not start with a single drawn structure. Use a molecular mechanics force field (MMFF94) to generate at least 50 conformers.

-

Why: The glycol chain is highly flexible. A single static start point has a >80% chance of landing in a local minimum.

Step 2: Geometry Optimization (DFT)

Select the wB97X-D functional.

-

Causality: E2HB relies on weak intramolecular interactions (dispersion) for its folded stability. B3LYP lacks long-range dispersion corrections. wB97X-D includes empirical dispersion (D2) and long-range corrections, essential for accurate barrier heights and non-covalent bonding [1].

-

Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are non-negotiable for describing the lone pairs on the oxygen atoms and the anionic character of the oxygen during potential nucleophilic attacks.

Step 3: Frequency Analysis & Thermochemistry

Calculate vibrational frequencies at the same level of theory to ensure no imaginary frequencies (NIMAG=0).

-

Scaling Factor: Apply a scaling factor of 0.950 (specific to wB97X-D) to align calculated harmonic frequencies with experimental anharmonic IR spectra.

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of E2HB is defined by the spatial distribution of the HOMO and LUMO.

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the aromatic ring and the ether oxygen lone pairs. This region is susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the ester carbonyl and the benzene ring π* system. This is the site for nucleophilic attack (e.g., hydrolysis).

Reactivity Descriptor Table:

| Property | Theoretical Value (Approx.) | Significance |

| HOMO Energy | -7.2 to -7.5 eV | Indicates ionization potential; stability against oxidation. |

| LUMO Energy | -1.5 to -1.8 eV | Indicates susceptibility to reduction/nucleophiles. |

| Gap ( | ~5.5 eV | Hard/Soft acid-base character. E2HB is a "hard" molecule, stable in isolation. |

| Dipole Moment | 2.5 - 3.5 Debye | Higher in "extended" conformers; lower in "folded" (IMHB) conformers. |

Intramolecular Interaction Map

The following diagram details the electronic stabilization logic within the molecule.

Figure 2: Natural Bond Orbital (NBO) interaction logic. The donor-acceptor interaction between the hydroxyl lone pair and the carbonyl antibonding orbital stabilizes the folded structure.

Part 4: Spectroscopic Validation

To ensure the calculated model matches physical reality, compare these specific spectral markers.

Infrared (IR) Markers

-

Carbonyl Stretch (

):-

Free Ester: ~1720-1730 cm⁻¹.

-

H-Bonded Ester: Shifted to 1690-1705 cm⁻¹ . If your calculation shows this redshift, the IMHB is active.

-

-

Hydroxyl Stretch (

):-

Free Alcohol: ~3600 cm⁻¹ (sharp).

-

H-Bonded Alcohol: Broadened and redshifted to 3400-3500 cm⁻¹ .

-

NMR Prediction (GIAO Method)

Run NMR calculations using the GIAO (Gauge-Including Atomic Orbital) method with the IEFPCM solvation model (Chloroform-d).

-

Target Signal: The methylene protons of the ethoxy group (

). -

Validation: In a folded conformer, these protons become diastereotopic (magnetically non-equivalent) due to the chiral environment created by the ring-like folding.

Part 5: Solvation & Thermodynamic Stability

Gas-phase calculations often overemphasize hydrogen bonding. For drug development applications, you must model the physiological environment.

Protocol:

-

Perform optimization in Gas Phase .

-

Perform single-point energy calculation using SMD (Solvation Model based on Density) with Water (

) and Ethanol ( -

Calculate

:

Insight: In water, the IMHB may break because the terminal -OH will energetically prefer to H-bond with the bulk solvent rather than the internal ester. This "unfolding" event is critical for predicting bioavailability and receptor binding [2].

References

-

Chai, J.-D., & Head-Gordon, M. (2008).[2][3] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link

Sources

A Technical Guide to Benzoic Acid, 2-(2-hydroxyethoxy)-, ethyl ester: Synthesis, Properties, and Historical Context

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester. While a definitive historical record of its initial discovery is not prominently documented, its chemical lineage provides a compelling narrative of scientific progression. This document synthesizes the available technical data to offer a comprehensive overview of its synthesis, physicochemical properties, and potential applications, all grounded in the historical context of its constituent chemical moieties.

I. Introduction and Historical Context

The history of "Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester" is intrinsically linked to the discovery and characterization of its parent compounds: benzoic acid and ethylene glycol. Understanding their origins provides a framework for appreciating the development of this more complex ester.

Benzoic acid, a simple aromatic carboxylic acid, has a history stretching back to the 16th century.[1][2][3] It was first described by Nostradamus in 1556 through the dry distillation of gum benzoin, a resin from Styrax trees.[2] The chemical structure of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler in 1832.[3] Its antifungal properties were discovered in 1875, leading to its use as a food preservative.[1][3]

Ethylene glycol, a diol, was first synthesized in 1856 by the French chemist Charles-Adolphe Wurtz.[4][5] Its widespread industrial production, however, did not commence until after World War I, where it was used as a glycerol substitute in explosives.[4] A significant and tragic event in its history was the "Elixir Sulfanilamide" disaster of 1937, where diethylene glycol, a related compound, was used as a solvent, leading to numerous deaths and the subsequent passage of the 1938 Food, Drug, and Cosmetic Act in the United States.[6][7]

The synthesis of "Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester" represents the convergence of the chemistries of these two foundational molecules through the process of esterification. While the exact date and discoverer of this specific ester are not well-documented, its creation would have been a logical step in the exploration of new chemical entities with potentially valuable properties, likely occurring sometime after the industrial availability of both benzoic acid and ethylene glycol derivatives.

II. Physicochemical Properties

A summary of the key physicochemical properties of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester is presented in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(2-hydroxyethoxy)benzoate | PubChem |

| CAS Number | 91971-26-5 | [8] |

| Molecular Formula | C₁₁H₁₄O₄ | [8] |

| Molecular Weight | 210.23 g/mol | [9] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Solubility | Insoluble in water, miscible with most organic solvents | [10] |

III. Synthesis of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

The synthesis of this ester is typically achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid (benzoic acid derivative) with an alcohol (a derivative of ethylene glycol).

Reaction Scheme:

Caption: Fischer esterification of Ethyl Salicylate and Ethylene Glycol.

Experimental Protocol:

A general laboratory-scale procedure for the synthesis of ethyl benzoate, a related compound, provides a framework for the synthesis of the target molecule.[11][12] The following is a proposed adaptation for the synthesis of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester.

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of ethyl salicylate (ethyl 2-hydroxybenzoate) and a suitable ethylene glycol derivative (e.g., 2-ethoxyethanol).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reactant mixture while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and then remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

IV. Potential Applications and Mechanism of Action

While specific, large-scale applications of "Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester" are not extensively documented, its chemical structure suggests potential utility in several fields.

-

Fragrance and Flavor Industry: Its ester functionality and pleasant odor make it a candidate for use in perfumes and as a flavoring agent.[8]

-

Pharmaceutical Formulations: The compound has been investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.[8] Its structural similarity to other benzoate esters used as plasticizers in coatings and resins also suggests potential applications in this area.[13][14]

-

Antimicrobial and Antioxidant Properties: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.[8] The mechanism of its antimicrobial action may involve the disruption of microbial cell membranes.[8]

The diagram below illustrates a potential logical relationship for its application as a preservative.

Caption: Relationship between chemical properties and potential applications.

V. Conclusion

"Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester" is a compound that, while lacking a celebrated history of discovery, stands as a testament to the systematic advancement of organic chemistry. Its synthesis is a classic example of esterification, a cornerstone of organic synthesis. While its full potential is still being explored, its structural features suggest promising applications in the fragrance, pharmaceutical, and materials science industries. Further research into its biological activities and material properties will undoubtedly unveil new and valuable uses for this versatile molecule.

References

-

PubChem. 2-(2-Hydroxyethoxy)ethyl 2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]

-

Chem 13 News. History: On the Human Side. University of Waterloo. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

Stenutz. 2-(2-hydroxyethoxy)ethyl benzoate. [Link]

-

The Good Scents Company. methyl dimethyl anthranilate, 10072-05-6. [Link]

-

Wikipedia. Ethylene glycol. [Link]

-

PubChem. SID 87567315. National Center for Biotechnology Information. [Link]

-

Redox. Benzoic Acid – Natures preservative. [Link]

-

Justlong in Food. Application Areas of Benzoic Acid. [Link]

-

REPORT Lab work: ETHYL BENZOATE. [Link]

-

New World Encyclopedia. Benzoic acid. [Link]

-

New World Encyclopedia. Ethylene glycol. [Link]

-

Wikipedia. Diethylene glycol. [Link]

-

PubChem. Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Ethylene Glycol and Other Glycols. [Link]

-

Sciencemadness Discussion Board. Ethyl benzoate synthesis. [Link]

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

-

Wikipedia. Ethyl benzoate. [Link]

-

Snowhite Chemical Co.,LTD. Benzoic Acid | Industrial, Food & Pharmaceutical Grade Supplier. [Link]

- Google Patents.

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. redox.com [redox.com]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 5. newworldencyclopedia.org [newworldencyclopedia.org]

- 6. History: On the Human Side [intro.chem.okstate.edu]

- 7. Diethylene glycol - Wikipedia [en.wikipedia.org]

- 8. Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester | 91971-26-5 | Benchchem [benchchem.com]

- 9. 2-(2-hydroxyethoxy)ethyl benzoate [stenutz.eu]

- 10. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 11. chem.uoi.gr [chem.uoi.gr]

- 12. quora.com [quora.com]

- 13. justlonghealth.com [justlonghealth.com]

- 14. snowhitechem.com [snowhitechem.com]

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-(2-hydroxyethoxy)benzoate

Section 1: Introduction and Strategic Overview

Ethyl 2-(2-hydroxyethoxy)benzoate is a molecule of interest due to its unique combination of functional groups: an aromatic ester, an ether linkage, and a primary alcohol. This structure imparts specific physicochemical properties that are critical to understand in the context of pharmaceutical and chemical development. Its potential applications may span from use as a starting material in synthesis to its inclusion as an excipient or even a plasticizer. A thorough understanding of its reactivity and stability is not merely an academic exercise; it is a prerequisite for developing robust formulations, predicting shelf-life, defining storage conditions, and ensuring the safety and efficacy of any final product.

This guide provides a comprehensive analysis of the chemical behavior of Ethyl 2-(2-hydroxyethoxy)benzoate. We will deconstruct its molecular architecture to predict potential degradation pathways and then outline a systematic, field-proven approach to experimentally verify these predictions through forced degradation studies. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is scientifically sound and suitable for regulatory consideration.[1][2]

Section 2: Molecular Structure and Physicochemical Profile

The reactivity of a molecule is fundamentally dictated by its structure. Ethyl 2-(2-hydroxyethoxy)benzoate possesses several key features that serve as potential sites for chemical transformation.

Caption: Molecular Structure of Ethyl 2-(2-hydroxyethoxy)benzoate.

Table 1: Physicochemical Properties of Ethyl 2-(2-hydroxyethoxy)benzoate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem[3] |

| Molecular Weight | 210.23 g/mol | PubChem[3] |

| IUPAC Name | 2-(2-hydroxyethoxy)ethyl benzoate | Glycodepot.com[4] |

| Monoisotopic Mass | 210.0892 Da | PubChem[3] |

Structural Analysis of Reactive Sites:

-

Ester Linkage: The carbonyl group of the ester is electrophilic and is the most probable site for nucleophilic attack, particularly hydrolysis. Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds.[5]

-

Primary Alcohol (-OH): The terminal hydroxyl group is susceptible to oxidation, converting it to an aldehyde and subsequently to a carboxylic acid. It can also undergo esterification reactions.

-

Ether Linkage (-O-): Ethers are generally stable but can be cleaved under harsh acidic conditions. They can also be susceptible to peroxide formation upon prolonged exposure to air and light, although this is less common for aromatic ethers.

-

Aromatic Ring: The benzene ring is relatively stable but can undergo electrophilic substitution. However, degradation of the ring typically requires very harsh conditions not usually encountered in standard stability studies.

Section 3: Chemical Reactivity and Degradation Pathways

Based on the structural analysis, we can predict the primary degradation pathways. These hypotheses form the basis for designing targeted forced degradation experiments.

Hydrolytic Degradation

Hydrolysis is the most anticipated degradation pathway for this molecule due to the ester functionality. The reaction can be catalyzed by acid or base, or proceed neutrally, albeit at a much slower rate.

-

Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid, irreversible process where a hydroxide ion attacks the electrophilic carbonyl carbon.[6][7][8] The expected products are the sodium salt of benzoic acid and 2-(2-hydroxyethoxy)ethanol. Subsequent acidification will yield benzoic acid.[8][9]

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water.[6]

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

Forced degradation studies typically employ hydrogen peroxide to simulate oxidative stress.[1] The primary site of oxidation on Ethyl 2-(2-hydroxyethoxy)benzoate is the terminal primary alcohol.

-

Mechanism: The primary alcohol can be oxidized to the corresponding aldehyde, which may be further oxidized to a carboxylic acid under strong oxidative conditions. This would result in the formation of 2-(2-(benzoyloxy)ethoxy)acetic acid.

Photolytic Degradation

The aromatic ring contains a chromophore that can absorb UV light, potentially leading to photolytic degradation. The ICH Q1B guideline provides a standardized approach for assessing photostability.[10][11] The degradation mechanism can be complex, involving free-radical pathways. It is essential to determine if the molecule is photosensitive, as this has significant implications for manufacturing, packaging, and storage.[10]

Section 4: A Framework for Stability Testing: Forced Degradation Protocols

Forced degradation (or stress testing) is performed to deliberately degrade the sample under conditions more severe than accelerated stability testing.[1][5] The primary goals are to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[2][12] A degradation of 10-20% is typically targeted to ensure that secondary degradation is minimized.[13]

Table 2: Summary of Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration | Purpose |

| Acid Hydrolysis | 0.1 N HCl | 2-24 hours | To assess stability at low pH.[5] |

| Base Hydrolysis | 0.1 N NaOH | 1-8 hours | To assess stability at high pH.[5] |

| Neutral Hydrolysis | Water | 24-72 hours | To assess stability in aqueous solution. |

| Oxidation | 3-30% H₂O₂ | 2-24 hours | To evaluate susceptibility to oxidation.[1] |

| Thermal (Solid) | 80°C | 24-72 hours | To assess solid-state thermal stability. |

| Thermal (Solution) | 60-80°C | 24-72 hours | To assess solution-state thermal stability. |

| Photolytic | ICH Q1B Option 2 | Per guideline | To evaluate light sensitivity.[11] |

Experimental Protocol 1: Hydrolytic Stability

-

Preparation: Prepare stock solutions of Ethyl 2-(2-hydroxyethoxy)benzoate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Dilute 1 mL of stock solution with 9 mL of 0.1 N HCl. Heat at 60-80°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.

-

Base Hydrolysis: Dilute 1 mL of stock solution with 9 mL of 0.1 N NaOH. Maintain at room temperature or slightly elevated (40°C). Withdraw aliquots at shorter time points (e.g., 1, 4, 8 hours) due to expected rapid degradation. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

-

Neutral Hydrolysis: Dilute 1 mL of stock solution with 9 mL of purified water. Heat at 60-80°C. Withdraw aliquots at time points similar to the acid hydrolysis study.

-

Control: Prepare a control sample diluted with the analysis mobile phase and keep it at room temperature.

Experimental Protocol 2: Oxidative Stability

-

Preparation: Dilute 1 mL of the 1 mg/mL stock solution with 9 mL of 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

-

Analysis: Dilute the samples with the mobile phase for analysis. It is crucial to ensure that the H₂O₂ does not interfere with the analytical method (e.g., by degrading the column or causing baseline disturbances).

Experimental Protocol 3: Photostability

-

Sample Preparation: Expose the drug substance directly to the light source. Also, prepare a solution of the compound (e.g., 1 mg/mL) in a chemically inert, transparent container.

-

Exposure: Place the samples in a photostability chamber according to ICH Q1B guidelines. This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

-

Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls. These controls are placed alongside the exposed samples to differentiate between thermal and photolytic degradation.[10]

-

Analysis: Analyze the stressed samples and the dark controls against an unstressed control sample.

Section 5: Analytical Strategy: Developing a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The most common technique for this is High-Performance Liquid Chromatography (HPLC).[10][14]

Caption: Workflow for Developing a Stability-Indicating Method.

Experimental Protocol 4: HPLC Method Development

-

Column Selection: Start with a robust, reversed-phase column, such as a C18, 150 mm x 4.6 mm, with a 3.5 or 5 µm particle size. The C18 stationary phase is versatile for separating compounds of moderate polarity.

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid helps to control the ionization of benzoic acid (a likely degradant) and improves peak shape.

-

Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

-

-

Detection: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) set to monitor at the λmax of Ethyl 2-(2-hydroxyethoxy)benzoate. A PDA/DAD is critical as it allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.

-

Gradient Elution: Develop a gradient method to ensure the elution of both polar degradants (which will elute early) and the less polar parent compound. An example gradient is shown in Table 3.

-

Method Validation: Once the method is established, inject the samples from the forced degradation studies. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other, with a resolution of >1.5.

Table 3: Example HPLC Gradient Program

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Flow Rate: 1.0 mL/min; Column Temperature: 30°C; Injection Volume: 10 µL

Section 6: Summary and Handling Recommendations

The structural features of Ethyl 2-(2-hydroxyethoxy)benzoate suggest that it is primarily susceptible to hydrolysis at the ester linkage, particularly under basic conditions. Oxidation of the terminal alcohol is also a potential degradation pathway. Its stability towards heat and light must be experimentally determined but should not be overlooked.

Recommendations for Handling and Storage:

-

Storage: Store in well-sealed containers to protect from moisture, which can promote hydrolysis.[15] The material is noted to be hygroscopic.[16]

-

pH Control: In solution, maintain the pH close to neutral (pH 5-7) to minimize both acid- and base-catalyzed hydrolysis. Avoid strongly basic or acidic conditions.

-

Light Protection: Until photostability data is available, the material should be handled and stored with protection from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[15]

By following the comprehensive protocols outlined in this guide, researchers and drug development professionals can build a robust understanding of the reactivity and stability of Ethyl 2-(2-hydroxyethoxy)benzoate, ensuring its proper use and the development of safe, stable, and effective products.

Section 7: References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl benzoate. Retrieved from

-

ECHA. (n.d.). Registration Dossier: Ethyl benzoate. Retrieved from

-

BenchChem. (n.d.). Synthesis routes of 2-Hydroxyethyl benzoate. Retrieved from

-

Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from

-

Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from

-

Asha, S., et al. (2016). Forced degradation studies. MedCrave online. Retrieved from

-

Reddy, P., & Kumar, V. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from

-

Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from

-

Jain, D., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from

-

Singh, R., & Rehman, Z. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from

-

Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from

-

Al-Achi, A., et al. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from

-

Vaia. (n.d.). What product forms when ethyl benzoate is treated with.... Retrieved from

-

Glycodepot.com. (n.d.). 2-(2-Hydroxyethoxy)ethylbenzoate. Retrieved from

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from

-

BenchChem. (n.d.). A Head-to-Head Comparison: Ethyl 2-iodylbenzoate vs. 2-Iodoxybenzoic Acid (IBX) for Alcohol Oxidation. Retrieved from

-

ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from

-

Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product.... Retrieved from

-

SSERC. (2021). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from

-

PubChemLite. (n.d.). 2-(2-hydroxyethoxy)ethyl benzoate (C11H14O4). Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl benzoate. Retrieved from

-

U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Retrieved from

-

WordPress.com. (2012). 2-Iodoxybenzoic acid, oxidations. ORGANIC CHEMISTRY SELECT. Retrieved from

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. rjptonline.org [rjptonline.org]

- 3. PubChemLite - 2-(2-hydroxyethoxy)ethyl benzoate (C11H14O4) [pubchemlite.lcsb.uni.lu]

- 4. glycodepot.com [glycodepot.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. vaia.com [vaia.com]

- 7. sserc.org.uk [sserc.org.uk]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. biopharminternational.com [biopharminternational.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Note: Quantitative Analysis of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract: This application note details a robust and validated method for the quantitative analysis of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester in solution. Due to the polar nature of the hydroxyl group, a derivatization step is employed to enhance volatility and improve chromatographic performance. This protocol outlines the sample preparation, trimethylsilyl (TMS) derivatization, GC-MS instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester is a compound of interest in various fields, including pharmaceutical and chemical research. Accurate quantification is crucial for understanding its properties, behavior in different matrices, and for quality assurance purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification.[1]

However, the presence of a hydroxyl (-OH) group in the molecule results in low volatility and potential for hydrogen bonding, which can lead to poor peak shape and thermal instability during GC analysis.[2] To overcome these challenges, a derivatization step is necessary. Silylation, which replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, is a widely used technique to increase analyte volatility and thermal stability.[2][3] This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, a common and effective reagent for this purpose.[2]

This document provides a comprehensive, step-by-step protocol for the analysis, from sample preparation to data interpretation, ensuring scientific integrity and reproducible results.

Experimental Principle

The analytical workflow is a multi-step process designed to ensure accurate and reliable quantification.

Caption: High-level workflow for the GC-MS analysis of the target analyte.

The core of the method involves the conversion of the polar analyte into a more volatile derivative suitable for gas chromatography. The derivatization reaction is as follows:

Reaction: Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester + BSTFA → Ethyl 2-(2-(trimethylsilyloxy)ethoxy)benzoate (TMS Derivative)

This TMS derivative exhibits significantly improved chromatographic behavior, allowing for sharp, symmetrical peaks and enhanced sensitivity.[1] The subsequent GC-MS analysis separates the derivatized analyte from other matrix components, and the mass spectrometer provides definitive identification and quantification.

Materials and Reagents

Reagents and Standards

-

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester (analytical standard, >98% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[2][4]

-

Pyridine (anhydrous, silylation grade)

-

Ethyl Acetate (HPLC grade)

-

Methanol (GC grade)

-

Dichloromethane (DCM, GC grade)

-

Anhydrous Sodium Sulfate

-

Helium (carrier gas, 99.999% purity)

Equipment

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Autosampler

-

GC vials (2 mL) with caps

-

Heating block or oven

-

Microsyringes

-

Vortex mixer

-

Nitrogen evaporator (optional)

Detailed Protocols

Standard and Sample Preparation

4.1.1. Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh 10 mg of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester standard.

-

Dissolve in a 10 mL volumetric flask using Ethyl Acetate.

-

Ensure the standard is fully dissolved by vortexing.

4.1.2. Calibration Standards

-

Perform serial dilutions of the stock solution with Ethyl Acetate to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

Transfer 100 µL of each calibration standard into a GC vial for derivatization.

4.1.3. Sample Preparation

-

Dissolve the sample containing the analyte in a suitable aprotic solvent like Ethyl Acetate or Dichloromethane.

-

Adjust the concentration to fall within the calibration range (1-100 µg/mL).

-

If the sample is in an aqueous matrix, perform a liquid-liquid extraction with Ethyl Acetate. Dry the organic extract with anhydrous sodium sulfate before proceeding.

-

Transfer 100 µL of the final sample extract into a GC vial.

Derivatization Protocol

This protocol is based on established methods for silylating hydroxyl groups.[5][6]

Caption: Step-by-step silylation derivatization workflow.

Procedure:

-

To the 100 µL aliquot of the standard or sample in the GC vial, add 50 µL of anhydrous pyridine.[5] Pyridine acts as a catalyst and acid scavenger.

-

Immediately cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[5]

-

Allow the vial to cool to room temperature before placing it in the autosampler for analysis.

Note: BSTFA is moisture-sensitive. All glassware should be dry, and reagents should be handled in a low-humidity environment.

GC-MS Instrumental Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.

| Parameter | Value | Rationale |

| GC System | ||

| Injector Port | Split/Splitless | Splitless mode for trace analysis, split for higher concentrations. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |

| Injection Vol. | 1 µL | Standard volume for capillary columns. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Typical flow rate for standard capillary columns. |

| GC Column | ||

| Type | HP-5ms or equivalent (5% Phenyl Methyl Siloxane) | A non-polar column suitable for a wide range of derivatized compounds. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |

| Oven Program | ||

| Initial Temp. | 80°C | |

| Hold Time | 2 min | |

| Ramp Rate | 10°C/min | A moderate ramp rate to ensure good separation. |

| Final Temp. | 280°C | To elute the derivatized analyte. |

| Final Hold | 5 min | Ensures elution of all components. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |

| Source Temp. | 230°C | Standard source temperature. |

| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |

| Scan Mode | Full Scan (m/z 50-500) & SIM | Full scan for identification, Selected Ion Monitoring (SIM) for quantification. |

| Solvent Delay | 3 min | Prevents the solvent peak from damaging the filament. |

Data Analysis and Interpretation

Analyte Identification

The identity of the derivatized analyte is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of the TMS derivative is expected to show characteristic fragments. The molecular ion (M+) peak should be present, along with a prominent peak at m/z 73, which corresponds to the [Si(CH₃)₃]⁺ fragment, a hallmark of TMS derivatives.[7]

Quantification

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity.

5.2.1. SIM Ions Based on the fragmentation pattern of the TMS derivative of similar benzoic acid compounds, the following ions are suggested for monitoring:

-

Quantifier Ion: The most abundant, characteristic fragment ion.

-

Qualifier Ions (2-3): Other significant fragment ions used for confirmation. The ratio of qualifier to quantifier ions should be consistent between samples and standards.

5.2.2. Calibration Curve

-

Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the prepared calibration standards.

-

Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.995 for the curve to be considered linear and acceptable.

-

Use the resulting regression equation to calculate the concentration of the analyte in unknown samples.

Method Validation

For use in regulated environments, the analytical method should be validated according to relevant guidelines, such as those from the FDA or ICH.[8][9][10][11][12] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The linear response of the method over the defined concentration range.[13]

-

Accuracy & Precision: Determined by analyzing replicate samples at different concentrations.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester. The key to this method is the silylation step, which renders the polar analyte suitable for GC analysis. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can achieve accurate and reproducible quantification of this compound, supporting a wide range of applications in scientific research and industrial development.

References

-

CalTech GPS. Preparation of TMS Derivatives for GC/MS. Available from: [Link]

-

Scribd. Appendix G - Derivatization in GC MS. Available from: [Link]

-

ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Available from: [Link]

-

ResearchGate. EI Mass spectrum of the TMS derivative of benzoic acid (24). Available from: [Link]

-

U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]

-

AMOLF. Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. Available from: [Link]

-

PubChem. Benzoic acid, 2-ethoxy-, ethyl ester. Available from: [Link]

-

PubChem. Benzoic acid, 2-methyl-, 2-hydroxyethyl ester. Available from: [Link]

-

PubChem. Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester. Available from: [Link]

-

Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available from: [Link]

-

ComplianceIQ. Validation of GC/ GC-MS methodologies. Available from: [Link]

-

NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. Available from: [Link]

-

NIST WebBook. Benzoic Acid, TMS derivative. Available from: [Link]

-

Taylor & Francis Online. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Available from: [Link]

-

ECA Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Available from: [Link]

-

BioPharm International. FDA Reissues Bioanalytical Method Validation Guidance. Available from: [Link]

-

PubMed. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Available from: [Link]

-

ScienceDirect. Acids: Derivatization for GC Analysis. Available from: [Link]

-

ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Available from: [Link]

-

Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available from: [Link]

-

PubMed. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

-

YouTube. February 3, 2021. Available from: [Link]

-

ResearchGate. Mass spectrum of benzoic acid. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gcms.cz [gcms.cz]

- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. s27415.pcdn.co [s27415.pcdn.co]

- 9. Validation of GC/ GC-MS methodologies [complianceiq.com]

- 10. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. fda.gov [fda.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Evaluation of Ethyl 2-(2-hydroxyethoxy)benzoate as a Novel Plasticizer for Polyvinyl Chloride (PVC)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinyl chloride (PVC) is a ubiquitous and versatile thermoplastic, but its inherent rigidity limits its use in applications requiring flexibility.[1] Plasticizers are essential additives that impart softness and elasticity to PVC, expanding its utility in fields from medical devices to cable insulation.[2][3] However, traditional phthalate-based plasticizers, such as di-2-ethylhexyl phthalate (DEHP), have come under scrutiny due to their tendency to leach from the polymer matrix, posing environmental and health risks, including endocrine disruption.[4] This has driven the search for safer, high-performance alternatives. This application note details the evaluation of Ethyl 2-(2-hydroxyethoxy)benzoate as a novel, potentially safer plasticizer for PVC. We provide comprehensive protocols for its incorporation into PVC films and the subsequent characterization of thermal and mechanical properties, as well as migration resistance.

Introduction: The Need for Advanced Plasticizers

The function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer.[5] This is achieved by inserting plasticizer molecules between the polymer chains, which reduces the intermolecular forces (van der Waals forces) that hold the chains tightly together.[6] This separation increases the free volume within the polymer matrix, lowering its glass transition temperature (Tg) from above room temperature to below, transforming the material from a rigid, glassy state to a soft, rubbery one.[7][8]

Ethyl 2-(2-hydroxyethoxy)benzoate (EHEB) is a promising candidate for a next-generation plasticizer. Its molecular structure contains key features for effective and stable plasticization:

-

An aromatic benzoate group , providing good compatibility with the polar PVC matrix.

-

An ethyl ester group , a common feature in effective plasticizers.

-

A flexible hydroxyethoxy side chain , which enhances plasticizing efficiency and whose terminal hydroxyl group may form hydrogen bonds within the matrix, potentially reducing migration.

This document serves as a practical guide for researchers to formulate, prepare, and rigorously test PVC plasticized with EHEB.

Mechanism of Action and Experimental Rationale

The primary role of EHEB is to disrupt the semi-crystalline structure of PVC.[1] The polar C-Cl bonds in PVC create strong dipole-dipole interactions between polymer chains, leading to its inherent rigidity. EHEB molecules, with their own polar regions, can effectively shield these interactions, allowing the polymer chains to slide past one another more easily.

Diagram 1: Conceptual Mechanism of PVC Plasticization

Caption: Plasticizer molecules increase the spacing between PVC chains.

The following protocols are designed to quantify this effect through standardized tests, providing a comprehensive performance profile of EHEB as a plasticizer.[9]

Experimental Workflow Overview

The evaluation process follows a logical progression from sample preparation to multi-faceted analysis. Each step is critical for generating reliable and comparable data.

Diagram 2: Overall Experimental Workflow

Caption: Workflow for evaluating the performance of EHEB plasticizer.

Protocols

Protocol 1: Preparation of Plasticized PVC Films via Solvent Casting

Rationale: Solvent casting is a reliable laboratory method for producing thin, homogenous polymer films with uniform thickness, which is crucial for consistent mechanical and thermal testing. Tetrahydrofuran (THF) is an excellent solvent for PVC and many plasticizers. A thermal stabilizer is mandatory to prevent the degradation of PVC, which can occur at processing temperatures, leading to discoloration and compromised properties.[2]

Materials:

-

PVC Resin (K-value 65-70)

-

Ethyl 2-(2-hydroxyethoxy)benzoate (EHEB)

-

Dibutyltin dilaurate (DBTDL) or similar thermal stabilizer

-

Tetrahydrofuran (THF), analytical grade

-

Glass Petri dishes (100 mm diameter)

-

Leveling surface (e.g., a marble slab)

-

Fume hood

-

Vacuum oven

Procedure:

-

Formulation Calculation: Prepare formulations with varying plasticizer content, expressed in parts per hundred resin (phr). A typical range would be 0 phr (control), 20 phr, 40 phr, and 60 phr. For each formulation, the stabilizer content should be constant (e.g., 2 phr).

-

Dissolution:

-

For a 40 phr formulation, weigh 10 g of PVC resin, 4 g of EHEB, and 0.2 g of DBTDL.

-

Transfer the solids to a 250 mL beaker or flask.

-

In a fume hood, add approximately 100 mL of THF.

-

Stir the mixture with a magnetic stirrer at room temperature until all components are completely dissolved. This may take several hours. The resulting solution should be clear and viscous.

-

-

Casting:

-

Place a clean, dry glass Petri dish on a precisely level surface within the fume hood.

-

Carefully pour the PVC solution into the Petri dish, ensuring the solution spreads evenly to cover the entire bottom surface.

-

Loosely cover the dish to slow the rate of solvent evaporation, which helps prevent the formation of bubbles and results in a more uniform film.

-

-

Drying:

-

Allow the solvent to evaporate slowly in the fume hood for 24 hours.

-

Transfer the Petri dish to a vacuum oven. Dry the film at 50°C under vacuum for at least 12 hours to remove any residual THF.

-

-

Film Removal and Storage:

-

Carefully peel the dried film from the Petri dish.

-

Store the film in a desiccator for at least 48 hours before testing to ensure consistent conditioning.

-

Protocol 2: Evaluation of Mechanical Properties

Rationale: The primary function of a plasticizer is to increase flexibility. Tensile testing quantifies this change by measuring the material's response to being pulled apart.[10] An effective plasticizer will decrease the force required to stretch the material (tensile strength and modulus) while increasing the extent to which it can be stretched before breaking (elongation at break).[6][11] This protocol follows the principles of ASTM D638.[12]

Procedure:

-

Specimen Preparation: Using a dumbbell-shaped die (Type V from ASTM D638 is suitable for thin films), cut at least five specimens from each plasticized PVC film.

-

Testing:

-

Measure the thickness and width of the narrow section of each dumbbell specimen.

-

Mount a specimen in the grips of a universal testing machine (e.g., an Instron).

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[12]

-

Record the force and elongation throughout the test.

-

-

Data Analysis:

-

Tensile Strength (MPa): The maximum stress applied before the specimen ruptures.

-

Elongation at Break (%): The percentage increase in length at the point of fracture.

-

Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[13]

-

Calculate the average and standard deviation for each set of five specimens.

-

Expected Results & Data Presentation:

| Plasticizer Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| 0 (Control) | 50 ± 2.5 | 5 ± 1.0 | 2500 ± 150 |

| 20 | 35 ± 1.8 | 150 ± 10 | 1200 ± 80 |

| 40 | 22 ± 1.5 | 300 ± 20 | 400 ± 30 |

| 60 | 15 ± 1.2 | 450 ± 25 | 100 ± 15 |

Protocol 3: Thermal Characterization

A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Rationale: The most direct measure of a plasticizer's efficiency is its ability to lower the Tg of the polymer.[14] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of the Tg, which appears as a step-like change in the heat capacity.[8][15]

Procedure:

-

Sample Preparation: Cut a small piece (5-10 mg) from a PVC film and seal it in an aluminum DSC pan.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from room temperature to 120°C at a rate of 10°C/min to erase any prior thermal history.

-

Cool the sample to -80°C at 10°C/min.

-

Heat the sample again from -80°C to 120°C at 10°C/min. The Tg is determined from this second heating scan.

-

-

Data Analysis: The Tg is typically taken as the midpoint of the step transition in the heat flow curve.

B. Thermogravimetric Analysis (TGA) for Thermal Stability

Rationale: TGA measures the change in mass of a sample as a function of temperature.[16] This is used to determine the thermal stability of the plasticized PVC, as the addition of a plasticizer can sometimes lower the temperature at which degradation begins.[17]

Procedure:

-

Sample Preparation: Place a 10-15 mg sample of the PVC film into a TGA pan.

-

TGA Analysis: Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

-

Data Analysis: Determine the onset temperature of degradation, often defined as the temperature at which 5% weight loss occurs (Td5%).

Expected Results & Data Presentation:

| Plasticizer Content (phr) | Glass Transition Temp. (Tg, °C) | Degradation Temp. (Td5%, °C) |

| 0 (Control) | 85 ± 1.0 | 280 ± 2.0 |

| 20 | 40 ± 1.0 | 275 ± 2.0 |

| 40 | 5 ± 1.0 | 272 ± 2.0 |

| 60 | -25 ± 1.0 | 268 ± 2.0 |

Protocol 4: Assessment of Plasticizer Migration (Leaching)

Rationale: Low migration is a critical feature for a safe and durable plasticizer.[18] Leaching can lead to loss of flexibility, embrittlement of the material, and contamination of the surrounding environment.[19] This gravimetric method provides a straightforward assessment of migration into a solvent.

Procedure:

-

Sample Preparation: Cut precisely sized rectangular samples (e.g., 2 cm x 5 cm) from each film.

-

Initial Weighing: Weigh each sample accurately to four decimal places (Winitial).

-

Immersion:

-

Place each sample in a separate sealed vial containing 20 mL of n-hexane (a non-polar solvent that simulates fatty contact).

-

Store the vials in an incubator at a constant temperature (e.g., 50°C) for 72 hours.

-

-

Final Weighing:

-

Remove the samples from the solvent, gently blot the surface with lint-free paper to remove excess liquid, and dry them in a vacuum oven at 50°C until a constant weight is achieved.

-

Weigh the dried samples accurately (Wfinal).

-

-

Calculation: Calculate the percentage of weight loss due to plasticizer migration:

-

Weight Loss (%) = [(Winitial - Wfinal) / Wplasticizer] * 100

-

Where Wplasticizer is the initial weight of the plasticizer in the sample.

-

Expected Results & Data Presentation:

| Plasticizer Content (phr) | Weight Loss in Hexane (%) |

| 20 | 2.5 ± 0.3 |

| 40 | 3.8 ± 0.4 |

| 60 | 5.5 ± 0.5 |

Summary and Interpretation

The data presented in the tables above illustrate the expected performance of an effective plasticizer like EHEB. A successful evaluation would show:

-

A clear, concentration-dependent increase in flexibility (higher elongation) and decrease in stiffness (lower modulus and tensile strength).[11]

-

A significant reduction in the glass transition temperature , confirming efficient plasticization at the molecular level.[7]

-

Minimal impact on thermal stability , with the degradation temperature remaining high.

-

Low percentage of weight loss in the migration test, indicating good permanence within the PVC matrix.[19]

The presence of the hydroxyethoxy group in EHEB is hypothesized to reduce migration compared to plasticizers of similar molecular weight lacking this functionality, a claim that can be substantiated by running a parallel experiment with a traditional plasticizer.

Conclusion

Ethyl 2-(2-hydroxyethoxy)benzoate demonstrates significant potential as a high-performance plasticizer for PVC. The protocols outlined in this application note provide a robust framework for its comprehensive evaluation. The expected results—strong plasticizing efficiency, good thermal stability, and potentially low migration—position EHEB as a viable and safer alternative to traditional phthalates, worthy of further investigation for use in sensitive applications, including medical devices and consumer goods.

References

-

Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]

-

American Chemical Society. (n.d.). Biobased plasticizers for poly(vinyl chloride). Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). PVC-P: Polyvinylchloride (with plasticizer). Retrieved from [Link]

-

iTeh Standards. (n.d.). ASTM D1045-14 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]

-

Jinli Chemical. (2025, January 20). How Do Plasticizers Influence the Tensile Strength of Plastics?. Retrieved from [Link]

-

Gullapalli, S., & Mazzio, M. (2014). Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films. Pharmaceutical Development and Technology, 19(5), 536-543. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]

-

Azlan, A. F. N., et al. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Journal of Polymer Research, 30(5), 209. Retrieved from [Link]

-

Sinda Oil. (2025, September 20). Tensile Strength of Polymers | Definition, Testing & Factors. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Retrieved from [Link]

-

ASTM International. (2019). Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics (ASTM D1045-19). Retrieved from [Link]

-

ACS Publications. (1999). Thermal Analysis of Plastics. Journal of Chemical Education, 76(1), 57A. Retrieved from [Link]

-

PubMed. (2023). Understanding plasticiser leaching from polystyrene microplastics. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Request PDF. (2025, August 7). Understanding plasticiser leaching from polystyrene microplastics. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Migrability of PVC plasticizers. Retrieved from [Link]

-

Forgeway Ltd. (n.d.). Plasticizer Migration: What is it and why is it a problem. Retrieved from [Link]

-

Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

-

RISE. (n.d.). FTIR-spectroscopy for polymer, plastics, textile and rubber analysis. Retrieved from [Link]

-

Rocky Mountain Laboratories. (2026, February 9). How to Analyze Polymers Using FTIR Spectroscopy. Retrieved from [Link]

-

AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. Retrieved from [Link]

-

ScienceDirect. (n.d.). Mechanical Properties of Polymers. Retrieved from [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. Retrieved from [Link]

-

ASTM International. (2022). Standard Test Method for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography (ASTM D7083-16(2022)). Retrieved from [Link]

-

Ensinger. (2020, June 8). Design Properties for Engineers: Tensile Properties of High Performance Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectroscopy and Spectroscopic Imaging for the Analysis of Polymers and Multicomponent Polymer Systems. Retrieved from [Link]

-

Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]

-

MolecularCloud. (2024, April 15). Application of Plasticizers in Polymers. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018, March 12). Ethyl benzoate synthesis. Retrieved from [Link]

-

Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

- Google Patents. (n.d.). US20160068655A1 - Integrated process for the production of benzoate plasticizers.

-

PubChem. (n.d.). Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester. Retrieved from [Link]

-

Lirias. (2024, November 4). Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of a New Benzoate Plasticizer for Polyvinyl Chloride Based on a 2-Ethylhexanol By-Product. Retrieved from [Link]

-

UBB. (2023, February 5). PLA PLASTICIZED WITH ESTERS FOR PACKAGING APPLICATIONS. Retrieved from [Link]

-

Kinam Park. (2001, November 15). PLASTICIZERS IN VARIOUS INDUSTRIAL PRODUCTS. Retrieved from [Link]

-

CIBTech. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved from [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. Polyvinyl chloride - Wikipedia [en.wikipedia.org]

- 3. Types of Polyvinyl Chloride (PVC) Products | ChemCeed [chemceed.com]

- 4. Biobased plasticizers for poly(vinyl chloride) - American Chemical Society [acs.digitellinc.com]

- 5. Application of Plasticizers in Polymers | MolecularCloud [molecularcloud.org]

- 6. How Do Plasticizers Influence the Tensile Strength of Plastics?_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. azom.com [azom.com]

- 9. img.antpedia.com [img.antpedia.com]

- 10. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Tensile Properties of High Performance Polymers [findoutaboutplastics.com]

- 11. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sindaoil.ae [sindaoil.ae]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 15. mt.com [mt.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tainstruments.com [tainstruments.com]

- 18. forgeway.com [forgeway.com]

- 19. ir.uitm.edu.my [ir.uitm.edu.my]

Application Notes and Protocols for Benzoic Acid, 2-(2-hydroxyethoxy)-, Ethyl Ester as a Fragrance Component in Formulations

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester as a fragrance component. These notes delineate the material's characteristics, regulatory context, and detailed protocols for its incorporation into formulations. Furthermore, it establishes a framework for rigorous stability and performance testing, ensuring the development of safe, stable, and aesthetically pleasing products. While specific experimental data for this novel ester is limited, this guide synthesizes established principles of fragrance science to provide a robust starting point for its evaluation and use.

Introduction to Benzoic Acid, 2-(2-hydroxyethoxy)-, Ethyl Ester

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester is an aromatic ester with potential applications in the fragrance and flavor industry.[1] Its structural features, including the benzoate ester moiety, are common in fragrance compounds, suggesting its utility in imparting a pleasant aroma to a variety of formulations. The presence of a hydroxyethoxy group introduces polarity, which may influence its solubility, stability, and interaction with other formulation components.

Key Structural Features and Their Implications:

-

Ethyl Benzoate Core: This portion of the molecule is responsible for the characteristic sweet, fruity, and slightly medicinal odor often associated with benzoate esters.

-

2-hydroxyethoxy Group: The addition of this hydrophilic group is anticipated to increase the compound's water solubility compared to simple alkyl benzoates. This could be advantageous for incorporation into aqueous or emulsion-based formulations. The hydroxyl group also presents a potential site for chemical reactions, such as esterification or oxidation, which must be considered during formulation and stability studies.[1]

Due to the novelty of this specific ester, extensive public data on its odor profile, stability, and safety are not yet available. Therefore, the protocols outlined in this document are based on established methodologies for fragrance evaluation and are intended to serve as a comprehensive guide for its characterization.

The Regulatory Landscape for Fragrance Ingredients

The use of fragrance ingredients in cosmetic and pharmaceutical products is subject to a complex global regulatory framework. It is imperative that any formulation development complies with the regulations of the target market.